Octyl isobutyrate

Description

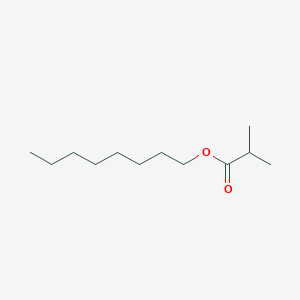

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

octyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-4-5-6-7-8-9-10-14-12(13)11(2)3/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCYCHFQWMNQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059364 | |

| Record name | Propanoic acid, 2-methyl-, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid/refreshing, herbaceous odour | |

| Record name | Octyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/199/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

236.00 to 238.00 °C. @ 760.00 mm Hg | |

| Record name | Octyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Octyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Octyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/199/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.853-0.858 | |

| Record name | Octyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/199/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

109-15-9 | |

| Record name | Octyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl isobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-methyl-, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5819VWJ3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Octyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl isobutyrate is a carboxylic ester with the molecular formula C12H24O2.[1] It is a colorless to pale yellow liquid recognized by its characteristic fruity and fatty aroma.[2] This document provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and detailed experimental protocols for its synthesis and analysis. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this compound.

Chemical and Physical Properties

This compound is characterized by a range of physical and chemical properties that are critical for its application in various scientific and industrial fields. These properties are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C12H24O2 | [1] |

| Molecular Weight | 200.32 g/mol | [1] |

| IUPAC Name | octyl 2-methylpropanoate | [3] |

| CAS Number | 109-15-9 | |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Odor | Fruity, fatty fragrance suggestive of grape | [2] |

| Boiling Point | 236.0 to 238.0 °C at 760 mmHg | [3] |

| Density | 0.853 - 0.858 g/mL at 25 °C | [3] |

| Refractive Index | 1.420 - 1.425 at 20 °C | [3] |

| Solubility | Very slightly soluble in water; Soluble in alcohol | [3] |

| SMILES | CCCCCCCCOC(=O)C(C)C | [1] |

| InChIKey | PQCYCHFQWMNQRJ-UHFFFAOYSA-N | [1] |

Chemical Structure

This compound is the ester formed from n-octanol and isobutyric acid. The structure consists of an eight-carbon alkyl chain (octyl group) attached to the oxygen of the carboxylate group of isobutyrate.

Caption: Chemical structure of octyl 2-methylpropanoate.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the Fischer esterification of n-octanol with isobutyric acid, using a strong acid catalyst such as sulfuric acid.[2] The reaction is reversible and is driven to completion by removing the water formed during the reaction.

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine n-octanol and a slight excess of isobutyric acid (e.g., 1.2 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total moles of reactants) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent such as diethyl ether.

-

Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess isobutyric acid and the sulfuric acid catalyst.

-

Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: A small volume of the sample (e.g., 1 µL), diluted in a suitable solvent like dichloromethane, is injected in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Data Analysis: The retention time and the mass spectrum of the analyte are compared with those of a known standard or with a reference library (e.g., NIST) for identification. Quantification can be performed using an internal or external standard method.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the octyl chain protons and the isobutyrate moiety.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.[3]

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by GC-MS will exhibit a molecular ion peak and characteristic fragmentation patterns that can be used for its identification.

Safety and Handling

This compound is generally considered to have a good safety profile for its intended use in flavors and fragrances. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications

Due to its pleasant fruity aroma, this compound is primarily used as a flavoring and fragrance agent in a variety of products.[2] Its applications include perfumes, cosmetics, and as a food additive to impart fruity notes.

References

physicochemical characteristics of n-octyl isobutyrate

An In-depth Technical Guide to the Physicochemical Characteristics of n-Octyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Octyl isobutyrate (CAS No. 109-15-9) is an ester recognized for its characteristic fruity and waxy aroma, leading to its application in the flavor and fragrance industries.[1][2][3] A thorough understanding of its physicochemical properties is crucial for its synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the core , details the experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.

Chemical Identity

-

IUPAC Name: octyl 2-methylpropanoate[4]

-

Synonyms: n-Octyl iso-butyrate, Caprylyl isobutyrate, Isobutyric acid, octyl ester[4][5][6]

-

Chemical Structure:

Physicochemical Properties

The key physicochemical properties of n-octyl isobutyrate are summarized in the table below. These parameters are essential for predicting its behavior in various applications, from flavor formulation to potential, though less common, use in drug delivery systems.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1][2][4] |

| Odor | Fruity, fatty, waxy, green, soapy, herbaceous | [1][2] |

| Boiling Point | 236.00 to 238.00 °C @ 760.00 mm Hg | [1][4] |

| 245 °C | [2][3] | |

| Melting Point | -56 °C (estimate) | [2][3] |

| Density / Specific Gravity | 0.853 to 0.858 g/mL @ 25 °C | [1][4][9] |

| 0.856 g/mL @ 25 °C | [2] | |

| Refractive Index | 1.420 to 1.425 @ 20 °C | [1][4][10] |

| 1.421 @ 20 °C | [2] | |

| Solubility | Very slightly soluble in water; soluble in alcohol and dipropylene glycol.[1][4] | Insoluble in water; Soluble in alcohols and organic solvents.[3][11] |

| Vapor Pressure | 0.061000 mmHg @ 25.00 °C (estimated) | [1] |

| 0.0544 mm Hg @ 25 °C (estimated) | [12] | |

| Vapor Density | 6.8 (Air = 1) | [1] |

| Flash Point | 221.00 °F (105.00 °C) (Closed Cup) | [1][11] |

| > 200.0 °F (> 93.3 °C) (Closed Cup) | [13] | |

| 206 °F | [2] | |

| 97 °C (Closed Cup) | [3] | |

| logP (o/w) | 4.705 (estimated) | [1] |

| 4.72 (estimated) | [12] |

Experimental Protocols

The determination of the physicochemical properties of n-octyl isobutyrate involves standard analytical techniques. Below are detailed methodologies for key experiments.

Synthesis via Fischer Esterification

n-Octyl isobutyrate can be synthesized by the Fischer esterification of n-octanol with isobutyric acid, using a strong acid catalyst such as sulfuric acid.[2][14]

-

Materials: n-octanol, isobutyric acid, concentrated sulfuric acid, sodium bicarbonate solution, anhydrous magnesium sulfate, distillation apparatus, separatory funnel.

-

Procedure:

-

In a round-bottom flask, combine a 3:1 molar ratio of n-octanol to isobutyric acid.[14]

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5 drops) to the mixture.[15]

-

Heat the mixture under reflux for a specified period (e.g., 30 minutes) using a heating mantle or steam bath.[15]

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.[15]

-

Separate the organic layer (the ester) and dry it over anhydrous magnesium sulfate.[15]

-

Purify the n-octyl isobutyrate by fractional distillation.[15]

-

Determination of Boiling Point

-

Apparatus: Distillation apparatus, thermometer, heating mantle.

-

Procedure:

Measurement of Density and Specific Gravity

-

Apparatus: Pycnometer or a digital density meter.

-

Procedure:

-

Calibrate the instrument with deionized water at a specific temperature (e.g., 25 °C).

-

Introduce the n-octyl isobutyrate sample into the pycnometer or density meter.

-

Measure the mass of the sample at the specified temperature.

-

The density is calculated as mass per unit volume. Specific gravity is the ratio of the density of the substance to the density of a reference substance (usually water).

-

Measurement of Refractive Index

-

Apparatus: Abbe refractometer.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Place a few drops of the n-octyl isobutyrate sample on the prism of the refractometer.

-

Measure the refractive index at a specified temperature (e.g., 20 °C) and wavelength (typically the sodium D-line, 589 nm).[16]

-

Determination of Purity by Gas-Liquid Chromatography (GLC)

-

Apparatus: Gas chromatograph with a Flame Ionization Detector (FID).

-

Procedure:

-

Inject a small volume of the n-octyl isobutyrate sample into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas through a column.

-

The components of the sample are separated based on their boiling points and interactions with the stationary phase.

-

The purity is determined by the relative area of the n-octyl isobutyrate peak in the chromatogram.

-

Mandatory Visualization

The following diagrams illustrate the synthesis workflow and the relationship between the key physicochemical properties of n-octyl isobutyrate.

Caption: Synthesis workflow for n-octyl isobutyrate.

References

- 1. octyl isobutyrate, 109-15-9 [thegoodscentscompany.com]

- 2. This compound | 109-15-9 [chemicalbook.com]

- 3. This compound Manufacturer & Supplier | Chemicalbull [chemicalbull.com]

- 4. This compound | C12H24O2 | CID 61024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbull.com [chemicalbull.com]

- 6. Propanoic acid, 2-methyl-, octyl ester [webbook.nist.gov]

- 7. chemos.de [chemos.de]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. parchem.com [parchem.com]

- 10. Refractive Index Information Catalog [thegoodscentscompany.com]

- 11. aurochemicals.com [aurochemicals.com]

- 12. EPI System Information for this compound 109-15-9 [thegoodscentscompany.com]

- 13. vigon.com [vigon.com]

- 14. Video: Esterification - Concept [jove.com]

- 15. tsfx.edu.au [tsfx.edu.au]

- 16. refractometer.pl [refractometer.pl]

An In-depth Technical Guide to Octyl Isobutyrate (CAS No. 109-15-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl isobutyrate (CAS No. 109-15-9), also known as octyl 2-methylpropanoate, is an organic ester with the chemical formula C₁₂H₂₄O₂.[1] It is recognized for its characteristic fruity and fatty aroma, making it a valuable ingredient in the flavor and fragrance industries.[2][3][4] Beyond its sensory properties, understanding its technical specifications, synthesis, and metabolic fate is crucial for its application in research and development, including potential considerations in drug formulation and toxicology. This guide provides a comprehensive overview of the technical data, experimental protocols, and relevant biological pathways associated with this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, handling, and quality control.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄O₂ | [1] |

| Molecular Weight | 200.32 g/mol | [1] |

| CAS Number | 109-15-9 | |

| Appearance | Colorless to pale yellow liquid | [5][6] |

| Odor | Fruity, fatty, green, waxy | [2][6] |

| Boiling Point | 236 - 245 °C | [2][3][5] |

| Density | 0.853 - 0.858 g/mL at 25 °C | [2][6] |

| Refractive Index | 1.420 - 1.425 at 20 °C | [6][7] |

| Flash Point | > 93.3 °C (> 200 °F) | [8] |

| Solubility | Insoluble in water; soluble in alcohol and dipropylene glycol. | [3][9] |

| LogP | 4.78 | [2] |

Table 2: Spectroscopic Data Summary

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | Data available on PubChem.[5] |

| ¹³C NMR | Data available on PubChem.[5] |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization) data is available on the NIST WebBook.[10] |

| Infrared (IR) Spectroscopy | IR spectra are available on PubChem.[5] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound through the acid-catalyzed esterification of n-octanol and isobutyric acid.

Materials:

-

n-Octanol

-

Isobutyric acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add n-octanol and a slight excess of isobutyric acid (e.g., 1.2 equivalents).

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Assemble the Dean-Stark apparatus and reflux condenser with the flask.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted isobutyric acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the toluene using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to obtain the final product.

Gas Chromatography (GC) Analysis of this compound

This protocol provides a general method for the analysis of this compound purity using Gas Chromatography with Flame Ionization Detection (GC-FID).

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890N or equivalent, equipped with a flame ionization detector (FID).

-

Column: ZB-5HT capillary column (30 m x 250 µm x 0.25 µm) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

Procedure:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., methanol (B129727) or hexane).

-

Prepare the sample for analysis by diluting it in the same solvent.

-

Inject the prepared sample into the GC system.

-

Acquire the chromatogram and integrate the peak corresponding to this compound.

-

Calculate the purity based on the peak area relative to the total area of all peaks in the chromatogram.

Metabolic Pathway

This compound, as an ester, is expected to undergo hydrolysis in vivo, catalyzed by esterases, to yield n-octanol and isobutyric acid.[2] These two metabolites then enter their respective metabolic pathways.

-

n-Octanol Metabolism: n-Octanol is primarily oxidized to octanoic acid via octanal (B89490).[1][11] Octanoic acid can then enter the β-oxidation pathway to be metabolized for energy.[10] A smaller fraction may be conjugated with glucuronic acid and excreted.[11]

-

Isobutyric Acid Metabolism: Isobutyric acid is a metabolite of the amino acid valine. It is converted to propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle.[2]

Safety and Toxicology

This compound is generally considered to have low toxicity. The acute oral LD₅₀ in rats and the acute dermal LD₅₀ in rabbits are both reported to be greater than 5 g/kg.[2] It is not expected to be genotoxic.[5][12] Based on data from analogous compounds, it has a high Margin of Exposure (MOE) for repeated dose and reproductive toxicity.[5][12] It is also not expected to be a skin sensitizer (B1316253) or phototoxic.[5][12] Environmentally, it is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).[5][12]

Applications

The primary application of this compound is as a flavoring and fragrance ingredient in a variety of products, including foods, beverages, perfumes, and cosmetics.[4][6][13] It is also used in industrial applications such as a solvent in paints and coatings.[1][13] In a research context, it can be used as a standard for analytical method development and in studies of esterase activity.

Conclusion

This technical guide provides a comprehensive overview of the key technical data for this compound (CAS No. 109-15-9). The information on its physicochemical properties, spectroscopic data, synthesis, analytical methods, and metabolic pathways is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. The provided experimental protocols offer a starting point for the synthesis and analysis of this compound in a laboratory setting.

References

- 1. An examination of octanol and octanal metabolism to octanoic acid by horse liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isobutyric Acid | C4H8O2 | CID 6590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

- 4. gcms.cz [gcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. Peroxisomal metabolism of propionic acid and isobutyric acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]

- 10. n-Octane Degradation Pathway [eawag-bbd.ethz.ch]

- 11. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The metabolism of n-octane in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of octyl isobutyrate in organic solvents

An In-depth Technical Guide to the Solubility of Octyl Isobutyrate in Organic Solvents

Introduction

Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This axiom suggests that substances with similar intermolecular forces are more likely to be miscible. For this compound, a relatively nonpolar ester, it is anticipated to exhibit higher solubility in nonpolar organic solvents and lower solubility in polar solvents. Key factors influencing its solubility include:

-

Solute-Solvent Interactions: The balance of van der Waals forces, dipole-dipole interactions, and the potential for hydrogen bonding between this compound and the solvent molecules.

-

Temperature: Solubility is temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature. For liquid-liquid systems, the effect of temperature can be more complex and may influence miscibility.

-

Pressure: For the solubility of gases in liquids, pressure is a significant factor (Henry's Law). For liquid-liquid and solid-liquid systems, the effect of pressure is generally negligible under standard laboratory conditions.

-

Purity of Components: The presence of impurities in either the solute or the solvent can alter the measured solubility.

Quantitative Solubility Data

As of the latest literature review, a comprehensive, publicly accessible database detailing the quantitative solubility of this compound across a wide spectrum of organic solvents is not available. Researchers are therefore encouraged to determine these values experimentally based on their specific requirements. To facilitate this, a standardized table for data presentation is provided below.

Table 1: Template for Reporting Quantitative Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |

| e.g., Ethanol | e.g., 25 | e.g., Isothermal Equilibrium | |||

| e.g., Acetone | e.g., 25 | e.g., Isothermal Equilibrium | |||

| e.g., Hexane | e.g., 25 | e.g., Isothermal Equilibrium | |||

| e.g., Toluene | e.g., 25 | e.g., Isothermal Equilibrium | |||

| e.g., Dichloromethane | e.g., 25 | e.g., Isothermal Equilibrium | |||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Isothermal Equilibrium | |||

| e.g., Methanol | e.g., 25 | e.g., Isothermal Equilibrium | |||

| e.g., Isopropanol | e.g., 25 | e.g., Isothermal Equilibrium |

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

The isothermal equilibrium method is a widely accepted and accurate technique for determining the solubility of a compound in a liquid solvent. This protocol provides a detailed methodology for its implementation.

4.1. Materials and Equipment

-

Solute: High-purity this compound (>99%)

-

Solvents: High-purity organic solvents of interest

-

Apparatus:

-

Thermostatic shaker bath or magnetic stirrer with a temperature controller

-

Analytical balance (readable to ±0.1 mg)

-

Vials or flasks with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or UV-Vis Spectrophotometer)

-

4.2. Procedure

-

Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume or mass of the organic solvent. The presence of undissolved solute is essential to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Place the vials in the thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is achieved. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for a sufficient period (e.g., 2-4 hours) to allow the undissolved solute to settle, resulting in a clear supernatant.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

-

Data Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility and accuracy of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Octyl Isobutyrate: Boiling Point and Vapor Pressure

Introduction

This compound (CAS No: 109-15-9) is an ester recognized for its characteristic fruity, green aroma.[1] Chemically, it is the ester of octanol (B41247) and isobutyric acid, with the molecular formula C12H24O2.[2] Beyond its applications in the flavor and fragrance industry, understanding its fundamental physicochemical properties, such as boiling point and vapor pressure, is critical for its application in various scientific and industrial contexts, including its use as a solvent or a synthetic building block in pharmaceutical development.

This technical guide provides a comprehensive overview of the boiling point and vapor pressure of this compound. It includes a summary of reported values, detailed experimental protocols for their determination, and a conceptual diagram illustrating the underlying principles governing these properties.

Physicochemical Data of this compound

The boiling point and vapor pressure are crucial parameters that define the volatility of a compound. These properties are interdependent and are significantly influenced by intermolecular forces. Esters like this compound exhibit dipole-dipole interactions and van der Waals dispersion forces.[3] The absence of hydrogen bonding capabilities results in lower boiling points compared to carboxylic acids of similar molecular weight.[4]

Quantitative Data Summary

The following table summarizes the reported values for the key physical properties of this compound. It is important to note that some values are experimentally determined while others are estimations from computational models.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 236.00 - 238.00 °C | @ 760.00 mm Hg | [5] |

| 245 °C | Not specified | [6][7] | |

| 236.95 °C | Estimated | [8] | |

| Vapor Pressure | 0.061000 mmHg | @ 25.00 °C (Estimated) | [5] |

| 0.060900 mmHg | @ 25.00 °C | [9] | |

| 0.0544 mmHg | @ 25.00 °C (Estimated) | [8] | |

| Molecular Weight | 200.32 g/mol | N/A | [2][9] |

| Density | 0.856 g/mL | @ 25 °C | [7] |

| 0.853 - 0.858 g/mL | @ 25.00 °C | [5] | |

| Flash Point | 105.00 °C | TCC (Tag Closed Cup) | [5][6] |

Experimental Determination Protocols

Accurate determination of boiling point and vapor pressure requires precise experimental techniques. The following sections detail several established methods suitable for esters and other organic compounds.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

3.1.1 Distillation Method This is a classical method for determining the boiling point of a liquid sample, particularly when purification is also desired.

-

Principle : A liquid is heated to its boiling point, and the resulting vapor is condensed back into a liquid and collected. The temperature of the vapor in equilibrium with the boiling liquid is measured as the boiling point.

-

Apparatus : A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle or sand bath).

-

Procedure :

-

Place a sufficient volume of the sample (typically >5 mL) into the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.[10]

-

Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor passing into the condenser.[10]

-

Heat the flask gently. As the liquid boils, vapors will rise and surround the thermometer bulb.

-

Record the temperature when it becomes constant. This stable temperature, observed during the collection of the bulk of the distillate, is the boiling point of the substance at the prevailing atmospheric pressure.[11]

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

-

3.1.2 Thiele Tube Method This microscale method is advantageous when only a small amount of sample is available.

-

Principle : A sample is heated in a small tube alongside an inverted capillary tube. At the boiling point, a rapid and continuous stream of bubbles emerges from the capillary. Upon cooling, the liquid is drawn back into the capillary tube at the exact moment the external pressure equals the vapor pressure of the substance.[10][12]

-

Apparatus : Thiele tube, thermometer, small sample vial (Durham tube), capillary tube, rubber band, and a heat source.

-

Procedure :

-

Attach a small vial containing 0.25-0.5 mL of the sample to a thermometer using a rubber band.[10]

-

Place a capillary tube (sealed at one end) into the sample vial with the open end down.[10]

-

Place the assembly into a Thiele tube containing a high-boiling mineral oil.

-

Heat the side arm of the Thiele tube gently.

-

Observe the capillary tube. When a continuous stream of bubbles emerges, the temperature is just above the boiling point.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature recorded at the exact moment the bubbling ceases and the liquid just begins to enter the capillary tube.[10][12]

-

Vapor Pressure Determination

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature.

3.2.1 Ebullioscopic Method This is a direct method involving the measurement of the boiling temperature of a substance at different, controlled pressures.

-

Principle : Based on the direct relationship between boiling point and pressure. By measuring the boiling temperature of the ester at various sub-atmospheric pressures, a vapor pressure-temperature curve can be constructed.[13]

-

Apparatus : A specialized vapor-liquid equilibrium apparatus (ebulliometer) equipped with a pressure control system, a heating system, and a precision temperature sensor.

-

Procedure :

-

A sample of the ester (e.g., 200 mL) is placed in the ebulliometer.

-

The system pressure is set and maintained at a specific value using a vacuum pump and controller.

-

The sample is heated until it reaches a steady state of boiling and reflux.

-

The temperature of the boiling liquid is measured with high precision (e.g., ±0.01 K). This temperature is the boiling point at the set pressure.

-

The process is repeated at different pressures to obtain a series of data points (pressure vs. temperature).

-

The data can be fitted to equations like the Antoine equation to model the vapor pressure over a range of temperatures.[14]

-

3.2.2 Thermogravimetric Analysis (TGA) TGA is an indirect method that can be used for a rapid screening of vapor pressure, especially for low-volatility compounds.

-

Principle : This technique measures the mass loss of a sample as a function of temperature in a controlled atmosphere. The rate of mass loss due to evaporation can be related to the vapor pressure of the substance.[13]

-

Apparatus : A thermogravimetric analyzer.

-

Procedure :

-

A small amount of the liquid ester is placed in the TGA sample pan.

-

The sample is heated at a constant rate (e.g., 5-25 K/min) under a controlled flow of an inert gas.[13]

-

The mass of the sample is continuously recorded as the temperature increases.

-

The rate of mass loss is used to calculate the vapor pressure using specific models and calibration with standards of known vapor pressure.[13] This method is particularly useful for obtaining a large number of data points quickly.

-

3.2.3 Differential Scanning Calorimetry (DSC) DSC can also be used to determine vapor pressure by measuring the boiling temperature at different pressures.

-

Principle : DSC measures the heat flow into or out of a sample as a function of temperature or time. The onset temperature of the endothermic peak corresponding to boiling is measured under different applied pressures.[14]

-

Apparatus : A differential scanning calorimeter capable of operating under controlled pressure.

-

Procedure :

-

A small, precisely weighed amount of the ester is sealed in a sample pan. A small pinhole is often made in the lid to allow vapor to escape.

-

The sample is placed in the DSC cell, and the system pressure is set to a desired value (e.g., 1.33 to 9.33 kPa).[14]

-

The sample is heated at a constant rate (e.g., 25 °C/min).[14]

-

The boiling point at that pressure is determined from the onset of the large endothermic peak in the DSC curve.

-

The procedure is repeated at various pressures to generate a vapor pressure curve.

-

Conceptual Relationship Visualization

The boiling point of a liquid is fundamentally linked to its vapor pressure and the surrounding environmental pressure. The following diagram illustrates this logical relationship.

Caption: Logical workflow of reaching the boiling point.

References

- 1. This compound Manufacturer & Supplier | Chemicalbull [chemicalbull.com]

- 2. bangchemicals.com [bangchemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. This compound, 109-15-9 [thegoodscentscompany.com]

- 6. aurochemicals.com [aurochemicals.com]

- 7. This compound | 109-15-9 [chemicalbook.com]

- 8. EPI System Information for this compound 109-15-9 [thegoodscentscompany.com]

- 9. parchem.com [parchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. air.unimi.it [air.unimi.it]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of Octyl Isobutyrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for octyl isobutyrate, a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.05 | Triplet | 2H | 6.7 | -O-CH₂ -(CH₂)₆-CH₃ |

| 2.53 | Septet | 1H | 7.0 | -CH(CH ₃)₂ |

| 1.62 | Quintet | 2H | ~7.0 | -O-CH₂-CH₂ -(CH₂)₅-CH₃ |

| 1.28 | Multiplet | 10H | - | -O-(CH₂)₂-(CH₂ )₅-CH₃ |

| 1.16 | Doublet | 6H | 7.0 | -CH(CH₃ )₂ |

| 0.88 | Triplet | 3H | ~6.8 | -(CH₂)₇-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 177.2 | C =O (Ester carbonyl) |

| 64.4 | -O-CH₂ -(CH₂)₆-CH₃ |

| 34.2 | -CH (CH₃)₂ |

| 31.8 | -(CH₂)₅-CH₂ -CH₂-CH₃ |

| 29.2 | Methylene chain carbons |

| 28.6 | -O-CH₂-CH₂ -(CH₂)₅-CH₃ |

| 25.9 | -O-(CH₂)₂-CH₂ -(CH₂)₄-CH₃ |

| 22.6 | -(CH₂)₆-CH₂ -CH₃ |

| 19.1 | -CH(CH₃ )₂ |

| 14.1 | -(CH₂)₇-CH₃ |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2959, 2929, 2858 | Strong | C-H stretching (alkane) |

| 1735 | Strong | C=O stretching (ester) |

| 1468 | Medium | C-H bending (methylene and methyl) |

| 1385, 1368 | Medium | C-H bending (isopropyl gem-dimethyl) |

| 1156 | Strong | C-O stretching (ester) |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 43 | 100 | [CH(CH₃)₂]⁺ (Isopropyl cation) |

| 71 | 50 | [C₄H₇O]⁺ (McLafferty rearrangement product) |

| 89 | 60 | [CH(CH₃)₂COO + H]⁺ (Protonated isobutyric acid) |

| 112 | 10 | [C₈H₁₆]⁺ (Octene from McLafferty rearrangement) |

| 200 | 5 | [M]⁺ (Molecular ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a clean, dry NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal of carbon nuclei. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) and a longer relaxation delay may be necessary.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected to produce the final spectra. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid, a neat spectrum is obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument typically scans a wavenumber range of 4000 to 400 cm⁻¹.

-

Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Synthesis of Octyl Isobutyrate from Isobutyric Acid and Octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of octyl isobutyrate, a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries. The synthesis is achieved through the Fischer esterification of isobutyric acid and 1-octanol (B28484). This document details the underlying chemical principles, a robust experimental protocol, and expected quantitative outcomes.

Introduction

This compound (also known as octyl 2-methylpropanoate) is a colorless liquid with a characteristic fruity, floral odor. Its synthesis is a classic example of Fischer esterification, a cornerstone of organic synthesis. This acid-catalyzed condensation reaction involves the formation of an ester from a carboxylic acid and an alcohol, with the concomitant elimination of water. The reaction is reversible, and therefore, specific techniques are employed to drive the equilibrium towards the formation of the desired ester product.

Reaction Principle and Stoichiometry

The synthesis of this compound proceeds via the reaction of isobutyric acid with 1-octanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

Reaction Scheme:

The mechanism involves the protonation of the carbonyl oxygen of isobutyric acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of 1-octanol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product. To achieve a high yield, the equilibrium is shifted to the right by using an excess of one of the reactants (typically the less expensive one) or by removing the water as it is formed, often through azeotropic distillation.

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

3.1. Materials and Equipment

| Materials | Equipment |

| Isobutyric acid (≥99%) | Round-bottom flask (250 mL) |

| 1-Octanol (≥99%) | Reflux condenser |

| Sulfuric acid (conc.) | Dean-Stark apparatus |

| Toluene (B28343) (anhydrous) | Heating mantle with magnetic stirrer |

| Sodium bicarbonate (sat. aq. soln.) | Separatory funnel (250 mL) |

| Sodium chloride (sat. aq. soln.) | Beakers and Erlenmeyer flasks |

| Anhydrous magnesium sulfate | Rotary evaporator |

| Boiling chips | Distillation apparatus (for vacuum distillation) |

3.2. Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isobutyric acid (0.1 mol, 8.81 g) and 1-octanol (0.12 mol, 15.63 g, 18.9 mL).

-

Solvent and Catalyst Addition: Add 50 mL of toluene to the flask to facilitate azeotropic removal of water. With gentle stirring, slowly add concentrated sulfuric acid (0.5 mL) to the reaction mixture. Caution: Sulfuric acid is highly corrosive and the addition is exothermic.

-

Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the reaction flask. Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux for 3-4 hours, or until the theoretical amount of water (1.8 mL) has been collected.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel.

-

Neutralization: Wash the organic layer sequentially with:

-

50 mL of deionized water.

-

50 mL of saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted isobutyric acid). Caution: CO₂ evolution may cause pressure buildup.

-

50 mL of saturated sodium chloride solution (brine) to aid in layer separation.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the toluene using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product as a colorless liquid. Collect the fraction boiling at the appropriate temperature and reduced pressure.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Boiling Point (°C) |

| Isobutyric Acid | 88.11 | 0.950 | 154 |

| 1-Octanol | 130.23 | 0.824 | 195 |

| This compound | 200.32 | 0.856[1] | 245[1] |

Table 2: Experimental Parameters and Expected Yield

| Parameter | Value |

| Molar Ratio (Acid:Alcohol) | 1:1.2 |

| Catalyst | Concentrated H₂SO₄ |

| Catalyst Loading | ~0.5 mol% relative to carboxylic acid |

| Solvent | Toluene |

| Reaction Temperature | Reflux (~110-120 °C) |

| Reaction Time | 3-4 hours |

| Expected Yield | 80-90% |

Visualizations

The following diagrams illustrate the key aspects of the experimental workflow.

References

The Natural Occurrence of Octyl Isobutyrate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl isobutyrate, a branched-chain ester, contributes to the aromatic profile of several plant species. This technical guide provides a comprehensive overview of its natural occurrence, biosynthesis, and the analytical methodologies used for its identification and quantification. Quantitative data from peer-reviewed literature are summarized, and a detailed experimental protocol for the analysis of this volatile compound is provided. Furthermore, a proposed biosynthetic pathway for this compound is illustrated. This document is intended to serve as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug development.

Introduction

Volatile organic compounds (VOCs) are a diverse group of low molecular weight metabolites that play crucial roles in plant signaling, defense, and reproduction. Among these, esters are a significant class of compounds that often impart characteristic fruity and floral aromas. This compound is one such branched-chain ester, and understanding its distribution in the plant kingdom, its biosynthetic origins, and the precise methods for its analysis is of interest for various applications, including flavor and fragrance chemistry, as well as for the discovery of novel bioactive molecules.

Natural Occurrence of this compound

This compound has been identified as a volatile constituent in a limited number of plant species, primarily within the Apiaceae and Cannabaceae families. Its presence is most notably documented in the essential oils derived from the fruits and seeds of these plants.

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, the specific cultivar, geographical location, and harvesting time. A summary of the available quantitative data is presented in Table 1.

| Plant Species | Plant Part | Concentration (% of Essential Oil) | Reference(s) |

| Heracleum persicum | Seeds | 1.85 - 5.85 | [1] |

| Humulus lupulus (Hops) | - | Data not available in cited studies | [2] |

| Mangifera indica (Mango) | - | Data not available in cited studies | [3][4][5][6][7] |

Note: While the presence of this compound has been reported in the literature for Humulus lupulus and Mangifera indica, specific quantitative data was not available in the comprehensive volatile profile analyses cited in this guide.

Biosynthesis of this compound

The biosynthesis of this compound in plants is proposed to occur through the convergence of two distinct metabolic pathways: the catabolism of a branched-chain amino acid to yield the acyl-CoA moiety and the fatty acid biosynthesis pathway to produce the alcohol moiety. The final step involves the esterification of these two precursors by an alcohol acyltransferase (AAT).

Biosynthesis of Isobutyryl-CoA

The isobutyryl-CoA precursor is derived from the catabolism of the branched-chain amino acid, valine. This pathway involves a transamination reaction to form α-ketoisovalerate, followed by oxidative decarboxylation to yield isobutyryl-CoA.

Biosynthesis of Octanol

The C8 alcohol, octanol, is likely synthesized via the fatty acid biosynthesis pathway. This process involves the sequential addition of two-carbon units to a growing acyl chain, followed by reduction steps to yield the final alcohol.

Esterification

The final step in the biosynthesis of this compound is the condensation of isobutyryl-CoA and octanol. This reaction is catalyzed by an alcohol acyltransferase (AAT), a class of enzymes known to have broad substrate specificity, which allows for the formation of a diverse array of esters in plants.

Proposed Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound in plants.

Experimental Protocols for Analysis

The identification and quantification of this compound in plant matrices are typically performed using gas chromatography coupled with mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique for the extraction of volatile and semi-volatile compounds.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Homogenization: Weigh a precise amount of the plant material (e.g., 1-5 g of ground seeds or fruit pulp) into a 20 mL headspace vial.

-

Addition of Internal Standard: Spike the sample with a known concentration of an internal standard (e.g., nonyl acetate (B1210297) or a deuterated analog of the analyte) to enable accurate quantification.

-

Incubation: Seal the vial and incubate it in a water bath or heating block at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 30-60 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: Retract the SPME fiber and immediately insert it into the heated injection port of the GC-MS system for thermal desorption of the analytes.

-

Gas Chromatograph Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A typical program would be:

-

Initial temperature: 40-50 °C, hold for 2-5 minutes.

-

Ramp: Increase to 150-200 °C at a rate of 3-5 °C/min.

-

Ramp 2 (optional): Increase to 250-280 °C at a rate of 10-20 °C/min.

-

Final hold: Maintain the final temperature for 5-10 minutes.

-

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Data Analysis

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Calculate the concentration of this compound by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated with authentic standards.

Experimental Workflow Diagram

Caption: Workflow for the analysis of this compound in plant samples.

Conclusion

This technical guide has synthesized the current knowledge on the natural occurrence, biosynthesis, and analysis of this compound in plants. While its presence has been confirmed in species such as Heracleum persicum, further research is needed to establish its quantitative distribution across a wider range of plant taxa. The proposed biosynthetic pathway provides a framework for future studies aimed at elucidating the enzymatic machinery responsible for its formation. The detailed experimental protocol offers a standardized approach for the reliable identification and quantification of this and other volatile esters, which will be invaluable for researchers in natural product chemistry and related fields.

References

- 1. zenodo.org [zenodo.org]

- 2. Anti-Coccal Activity and Composition of the Essential Oils and Methanolic Extracts Obtained from Brewing Quality Humulus lupulus L. Hop Pellets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Volatile components from mango (Mangifera indica L.) cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.org.co [scielo.org.co]

- 5. Aromatic Characterization of Mangoes (Mangifera indica L.) Using Solid Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry and Olfactometry and Sensory Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of the major aroma-active compounds in mango (Mangifera indica L.) cultivars Haden, White Alfonso, Praya Sowoy, Royal Special, and Malindi by application of a comparative aroma extract dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Octyl Isobutyrate for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of octyl isobutyrate, a compound utilized in various laboratory and industrial applications. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the potential hazards associated with its use, enabling the implementation of appropriate safety protocols and risk mitigation strategies. The data is a compilation of direct studies and read-across analyses from structurally similar compounds, a scientifically accepted approach for assessing the toxicity of substances with limited direct data.

Acute Toxicity

Acute toxicity studies are conducted to determine the potential for adverse health effects from a single, short-term exposure to a substance. For this compound, the available data indicates a low order of acute toxicity.

Quantitative Data for Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 5,000 mg/kg | [1] |

| LD50 | Rabbit | Dermal | > 5,000 mg/kg | [1] |

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population.

Experimental Protocols for Acute Toxicity Testing

The methodologies for acute toxicity testing are standardized to ensure reproducibility and comparability of data. The most relevant OECD (Organisation for Economic Co-operation and Development) guidelines are TG 423 for oral toxicity and TG 402 for dermal toxicity.

1.2.1 Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

This method involves a stepwise procedure with the use of a small number of animals per step. The substance is administered orally to a group of experimental animals at one of a series of defined doses. The absence or presence of compound-related mortality in the animals at one step determines the next step, i.e., whether to dose at a higher or lower level. The objective is to identify a dose range that causes mortality, thereby allowing for classification of the substance.[2]

1.2.2 Acute Dermal Toxicity (OECD TG 402)

In this test, the substance is applied to the shaved skin of experimental animals (typically rabbits or rats) for a 24-hour period. The animals are then observed for signs of toxicity and mortality over a 14-day period. This test helps determine the amount of a substance that is lethal when absorbed through the skin.

Irritation and Sensitization

Skin and Eye Irritation

Based on available safety data sheets, this compound is not classified as a skin or eye irritant.[3][4] However, some sources suggest it may cause mild skin and eye irritation upon direct contact.[5][6]

Skin Sensitization

Skin sensitization is an allergic reaction that occurs after repeated contact with a substance. Data from a read-across analog, hexyl 2-methylbutyrate, provided a No Expected Sensitization Induction Level (NESIL) of 7000 μg/cm² for this compound.[7][8] This indicates a low potential for skin sensitization.

Experimental Protocols for Irritation and Sensitization Testing

2.3.1 Acute Dermal Irritation/Corrosion (OECD TG 404)

This guideline describes a procedure for the assessment of the irritant and/or corrosive potential of a substance when applied to the skin. A small amount of the test substance is applied to a patch of skin on a single animal. The skin is observed for erythema (redness) and edema (swelling) at specified intervals after patch removal.[3][7][9][10][11]

2.3.2 Acute Eye Irritation/Corrosion (OECD TG 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye. A single drop of the substance is instilled into the conjunctival sac of one eye of an animal, with the other eye serving as a control. The eyes are then examined for effects on the cornea, iris, and conjunctiva at specific time points.[12][13][14][15][16]

2.3.3 Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD TG 429)

The LLNA is an in vivo method that assesses the potential of a substance to induce skin sensitization. It measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance on the ears of mice. An increase in lymphocyte proliferation compared to a vehicle control group indicates a sensitizing potential.[17][18][19][20][21]

Genotoxicity

Genotoxicity tests are designed to detect any damage to the genetic material (DNA) of cells. Based on data from a read-across analog, hexyl isobutyrate, this compound is not expected to be genotoxic.[7][9] An in vitro micronucleus test on hexyl isobutyrate was negative, and this result is extended to this compound.[18]

Experimental Protocol for Genotoxicity Testing

3.1.1 Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. It utilizes several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These bacteria cannot grow on a histidine-free medium. The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on the histidine-free medium. The test is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[1][22][23][24][25][26][27]

Repeated Dose Toxicity

Repeated dose toxicity studies provide information on the potential health hazards likely to arise from repeated exposure to a substance over a prolonged period. For this compound, data from an analog, propyl (2S)-2-(1,1-dimethylpropoxy)-propanoate, provide a calculated Margin of Exposure (MOE) greater than 100 for repeated dose toxicity endpoints, suggesting a low concern at current exposure levels.[7][8]

Experimental Protocols for Repeated Dose Toxicity Testing

4.1.1 Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD TG 407)

This study involves the daily oral administration of the test substance to rodents for 28 days. The animals are observed for clinical signs of toxicity, and at the end of the study, hematology, clinical biochemistry, and histopathology are performed to identify any target organs of toxicity.[28][29][30][31][32]

4.1.2 Repeated Dose 90-day Oral Toxicity Study in Rodents (OECD TG 408)

Similar to the 28-day study, this guideline outlines a 90-day oral dosing study in rodents. The longer duration provides information on health hazards from more prolonged exposure. The study includes detailed clinical observations, functional tests, and comprehensive pathological examinations.[2][4][33][34][35]

Toxicological Signaling Pathways

The primary mechanism of toxicity for many simple esters is narcosis, a non-specific disruption of cell membrane function.[36] Upon absorption, esters can be hydrolyzed by esterase enzymes into their constituent alcohol and carboxylic acid. The toxicity can then be influenced by the properties of these metabolites. For this compound, hydrolysis would yield octanol (B41247) and isobutyric acid, which are then further metabolized. At present, there is no specific information available detailing the involvement of distinct toxicological signaling pathways for this compound. The general understanding is that its effects are likely related to the physico-chemical properties of the parent ester and its metabolites, rather than interaction with specific cellular signaling cascades.

Summary and Conclusion

This compound exhibits a low order of acute toxicity via oral and dermal routes. It is not classified as a skin or eye irritant, although mild irritation may occur with direct contact. The available data suggests a low potential for skin sensitization and no concern for genotoxicity. Repeated dose toxicity studies on analogous compounds indicate a high margin of safety at current exposure levels. The primary toxicological concern for simple esters like this compound is generally related to non-specific mechanisms such as narcosis and the effects of its hydrolysis products.

It is crucial for laboratory personnel to adhere to standard safety practices, including the use of personal protective equipment such as gloves and safety glasses, to minimize direct contact. Proper ventilation should be ensured to avoid inhalation of any vapors. While the overall toxicological profile of this compound appears favorable for its intended uses, this guide underscores the importance of informed and cautious handling in a laboratory setting.

References

- 1. nib.si [nib.si]

- 2. ask-force.org [ask-force.org]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. vigon.com [vigon.com]

- 6. This compound, 109-15-9 [thegoodscentscompany.com]

- 7. oecd.org [oecd.org]

- 8. This compound | C12H24O2 | CID 61024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. nucro-technics.com [nucro-technics.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 19. oecd.org [oecd.org]

- 20. ftp.cdc.gov [ftp.cdc.gov]

- 21. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 22. oecd.org [oecd.org]

- 23. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 24. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 25. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]

- 26. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 27. criver.com [criver.com]

- 28. oecd.org [oecd.org]

- 29. oecd.org [oecd.org]